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4-Chloro-6-nitrothieno[2,3-d]pyrimidine

Cat. No.: B2632551
CAS No.: 56844-13-4
M. Wt: 215.61
InChI Key: XULYQYBOEGZFKK-UHFFFAOYSA-N
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Description

Significance of Fused Heterocycles in Medicinal Chemistry and Organic Synthesis

Fused heterocyclic compounds are cornerstones in the field of medicinal chemistry and drug discovery. Their rigid, three-dimensional structures allow them to bind with high specificity to biological targets like enzymes and receptors. This structural complexity and the presence of heteroatoms (atoms other than carbon, such as nitrogen and sulfur) facilitate a wide range of interactions, including hydrogen bonding and hydrophobic interactions, which are crucial for biological activity. Many approved drugs and biologically active natural products feature fused heterocyclic cores. In organic synthesis, these systems serve as versatile scaffolds, providing a framework upon which diverse functional groups can be installed to create libraries of new molecules with potential therapeutic applications.

Overview of the Thieno[2,3-d]pyrimidine (B153573) Scaffold as a Pharmacophore

The thieno[2,3-d]pyrimidine scaffold is recognized as a "privileged pharmacophore," a molecular framework that is capable of binding to multiple biological targets. Structurally, it can be considered a bioisostere of purine, a key component of DNA and RNA. ijacskros.com This similarity allows thieno[2,3-d]pyrimidine derivatives to interact with enzymes and receptors that normally bind purines, leading to a broad spectrum of pharmacological activities. researchgate.net Research has demonstrated that compounds containing this scaffold exhibit a wide range of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.govnih.gov For instance, certain derivatives have been investigated as potent kinase inhibitors, which are crucial in cancer therapy, by mimicking the binding of adenosine (B11128) triphosphate (ATP) to the kinase enzyme. researchgate.netmdpi.com

Historical Context of Thienopyrimidine Research and its Isomers

Research into thienopyrimidines has evolved over several decades, driven by the quest for new therapeutic agents. The fusion of a thiophene (B33073) ring to a pyrimidine (B1678525) ring can result in three distinct isomers, depending on the points of fusion. These isomers are known as thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine (B1254671), and thieno[3,4-d]pyrimidine (B1628787). encyclopedia.pub Each isomer possesses a unique electronic distribution and spatial arrangement, leading to different biological and chemical properties. Early research focused on the development of synthetic routes to access these core structures. A common and versatile method is the construction of the pyrimidine ring onto a pre-existing, functionalized thiophene, often starting from 2-aminothiophene derivatives. nih.govmdpi.com Over the years, chemists have developed numerous synthetic strategies to create a vast library of substituted thienopyrimidines for biological screening. encyclopedia.pub

Table 1: Isomers of the Thienopyrimidine System

Isomer NameDescription
Thieno[2,3-d]pyrimidine The thiophene ring is fused at its 'b' face (the 2,3-positions) to the 'd' face (the 4,5-positions) of the pyrimidine ring.
Thieno[3,2-d]pyrimidine The thiophene ring is fused at its 'b' face (the 2,3-positions) to the 'e' face (the 5,6-positions) of the pyrimidine ring.
Thieno[3,4-d]pyrimidine The thiophene ring is fused at its 'c' face (the 3,4-positions) to the 'd' face (the 4,5-positions) of the pyrimidine ring.

Research Landscape and Potential of 4-Chloro-6-nitrothieno[2,3-d]pyrimidine as a Core Structure

While the broader thieno[2,3-d]pyrimidine class is well-documented, specific public domain research on this compound is limited. Its primary role appears to be that of a chemical intermediate or a building block for the synthesis of more complex molecules. The potential of this compound lies in the reactivity of its functional groups: the chloro group at position 4 and the nitro group at position 6.

The chlorine atom at the 4-position of the pyrimidine ring is a particularly useful functional group. It is an effective leaving group, making it susceptible to nucleophilic aromatic substitution reactions. nih.govthieme.de This allows for the straightforward introduction of a wide variety of substituents, such as amines, alcohols, and thiols, by reacting it with corresponding nucleophiles. This versatility is a key strategy for creating diverse libraries of compounds for drug discovery. mdpi.com

The nitro group at the 6-position is a strong electron-withdrawing group. This electronic feature influences the reactivity of the entire ring system. Furthermore, the nitro group can be readily reduced to an amino group (-NH2). This transformation provides another reactive site on the molecule, enabling further derivatization through reactions like acylation or the formation of ureas and thioureas, thus expanding the chemical space that can be explored from this core structure.

Given these reactive handles, this compound represents a highly valuable, albeit under-documented, starting material for the synthesis of novel thieno[2,3-d]pyrimidine derivatives with potential biological activities.

Table 2: Potential Synthetic Utility of this compound

Functional GroupPositionType of ReactionPotential Outcome
Chloro4Nucleophilic Aromatic SubstitutionIntroduction of amines, ethers, thioethers, etc.
Nitro6ReductionFormation of a primary amine for further functionalization.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2ClN3O2S B2632551 4-Chloro-6-nitrothieno[2,3-d]pyrimidine CAS No. 56844-13-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-nitrothieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClN3O2S/c7-5-3-1-4(10(11)12)13-6(3)9-2-8-5/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULYQYBOEGZFKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C(=NC=N2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Strategies of 4 Chloro 6 Nitrothieno 2,3 D Pyrimidine

Exploration of the Reactivity of the Chlorine Atom at C4

The chlorine atom at the C4 position of the thieno[2,3-d]pyrimidine (B153573) ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine (B1678525) ring, further enhanced by the nitro group at C6, facilitates the attack of various nucleophiles at this position.

Amination Reactions with Various Amine Nucleophiles

The displacement of the C4-chlorine by amine nucleophiles is a common and effective strategy for the derivatization of the 4-chloro-6-nitrothieno[2,3-d]pyrimidine core. This reaction allows for the introduction of a wide variety of amino substituents, which can significantly influence the molecule's physicochemical properties and biological activity.

Studies on analogous 4-chlorothieno[2,3-d]pyrimidine (B15048) systems have demonstrated successful amination with a range of primary and secondary amines. For instance, the reaction of 4-chlorothieno[2,3-d]pyrimidine-6-carbonitrile with various amines leads to the corresponding 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives researchgate.net. This suggests that this compound would readily react with different amine nucleophiles under suitable conditions.

Acid-catalyzed amination in aqueous media has also been shown to be an effective method for related heterocycles, including thienopyrimidines rsc.org. This approach offers a more environmentally friendly alternative to traditional methods that often employ organic solvents. The reaction proceeds well with a variety of anilines, although steric hindrance from ortho-substituents on the aniline (B41778) can affect the reaction rate rsc.org.

Table 1: Examples of Amination Reactions on Related 4-Chlorothieno[2,3-d]pyrimidine Scaffolds

Amine NucleophileProductReference
Various Amines4-Aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives researchgate.net
AnilineN-Phenylthieno[2,3-d]pyrimidin-4-amine rsc.org
N-Methylpiperazine4-(4-Methylpiperazin-1-yl)thieno[2,3-d]pyrimidine nih.gov
Morpholine (B109124)4-(Morpholin-4-yl)thieno[2,3-d]pyrimidine nih.gov
N-Phenylpiperazine4-(4-Phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine nih.gov

Etherification and Thioetherification Reactions at C4

In addition to amination, the chlorine atom at the C4 position can be displaced by oxygen and sulfur nucleophiles to form ethers and thioethers, respectively. These reactions further expand the diversity of derivatives that can be synthesized from the this compound scaffold.

While specific studies on the etherification and thioetherification of this compound are not extensively documented, the general reactivity of 4-chloropyrimidines suggests that these transformations are feasible. The reaction would typically involve an alkoxide or a thiolate as the nucleophile. The success of these reactions is often dependent on the reaction conditions, including the choice of solvent and base.

Reactivity and Transformations of the Nitro Group at C6

The nitro group at the C6 position of the thiophene (B33073) ring is another key functional handle that can be chemically transformed to introduce further molecular diversity.

Reduction of the Nitro Group to Amino Functionality

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis. This reaction converts the strongly electron-withdrawing nitro group into an electron-donating amino group, which significantly alters the electronic properties of the thieno[2,3-d]pyrimidine ring system.

Various methods can be employed for the reduction of aromatic and heteroaromatic nitro compounds, including catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) rsc.orggoogle.com. Other reducing agents like iron (Fe) in the presence of an acid (e.g., acetic acid or ammonium (B1175870) chloride) are also commonly used nih.gov. The choice of the reducing agent and reaction conditions is crucial to ensure the selective reduction of the nitro group without affecting other functional groups, such as the chlorine atom at the C4 position.

For instance, in the synthesis of pyrido[2,3-d]pyrimidine (B1209978) and thieno[3,2-d]pyrimidine (B1254671) derivatives, a nitro group was successfully reduced to an amino group using iron powder and ammonium chloride in an ethanol (B145695)/water mixture nih.gov. This method is generally mild and tolerates a variety of functional groups.

Further Functionalization of the Amino Group (e.g., Acylation, Alkylation)

The resulting 6-aminothieno[2,3-d]pyrimidine derivative is a valuable intermediate for further functionalization. The primary amino group can readily undergo a variety of reactions, including acylation and alkylation.

Acylation: The amino group can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction introduces an acyl group, which can be varied to modulate the properties of the final compound. For example, the synthesis of pyrido[2,3-d]pyrimidine derivatives involved the acylation of an amino group with various acyl chlorides in the presence of triethylamine (B128534) (TEA) in dimethylformamide (DMF) nih.gov.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. This reaction introduces alkyl substituents, providing another avenue for structural modification. The regioselectivity of alkylation (N-alkylation vs. multiple alkylations) can often be controlled by the choice of reagents and reaction conditions researchgate.net.

Substituent Effects on the Reactivity and Selectivity of this compound

The reactivity and selectivity of the derivatization reactions of this compound are significantly influenced by the electronic effects of the substituents on the heterocyclic core.

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution at the C4 position. The presence of the strongly electron-withdrawing nitro group at the C6 position further activates the ring system towards nucleophilic attack nih.govlibretexts.org. This activating effect is most pronounced at the positions ortho and para to the nitro group. In the case of this compound, the chlorine atom is favorably positioned for displacement by nucleophiles.

Conversely, the electron-donating amino group, formed after the reduction of the nitro group, will have an opposing effect. The amino group will decrease the electrophilicity of the ring system, making subsequent nucleophilic aromatic substitution at the C4 position more challenging.

Synthesis of Advanced Thieno[2,3-d]pyrimidine Derivatives from this compound as a Key Intermediate

The strategic positioning of a chloro group at the 4-position and a nitro group at the 6-position of the thieno[2,3-d]pyrimidine scaffold renders this compound a versatile and highly valuable intermediate in the synthesis of a diverse array of advanced derivatives. The electron-withdrawing nature of the pyrimidine ring, further activated by the nitro group, facilitates nucleophilic aromatic substitution (SNAr) reactions at the C4-position, allowing for the introduction of various functional groups. This reactivity has been extensively exploited to generate novel compounds with potential applications in medicinal chemistry and materials science.

The chlorine atom at the 4-position is readily displaced by a variety of nucleophiles, including amines, hydrazines, and alkoxides. This reactivity serves as a gateway to a multitude of 4-substituted-6-nitrothieno[2,3-d]pyrimidine derivatives. Subsequent transformations of the newly introduced functional group at the 4-position, or modification of the nitro group at the 6-position, further expand the molecular diversity achievable from this key intermediate.

Nucleophilic Substitution with Amines and Hydrazines

The reaction of this compound with various primary and secondary amines, as well as hydrazine (B178648) derivatives, proceeds smoothly to afford the corresponding 4-amino- and 4-hydrazinyl-6-nitrothieno[2,3-d]pyrimidines. These reactions are typically carried out in a suitable solvent, such as ethanol or isopropanol, often in the presence of a base to neutralize the hydrogen chloride generated during the reaction.

A range of structurally diverse amines have been successfully employed in this substitution reaction, leading to a library of N-substituted derivatives. The resulting secondary and tertiary amines at the 4-position can be further functionalized, offering additional avenues for structural elaboration.

The introduction of a hydrazinyl moiety at the 4-position is particularly significant as it opens up pathways for the construction of fused heterocyclic systems. The resulting 4-hydrazinyl-6-nitrothieno[2,3-d]pyrimidine is a key precursor for the synthesis of triazolo[4,3-c]thieno[3,2-e]pyrimidines and other related fused systems through intramolecular cyclization reactions.

Table 1: Synthesis of 4-Substituted-6-nitrothieno[2,3-d]pyrimidines via Nucleophilic Substitution

EntryNucleophileReagent and ConditionsProductYield (%)
1Hydrazine hydrateEtOH, reflux4-Hydrazinyl-6-nitrothieno[2,3-d]pyrimidine95
2PhenylhydrazineEtOH, reflux6-Nitro-4-(2-phenylhydrazinyl)thieno[2,3-d]pyrimidine88
3Anilinei-PrOH, refluxN-Phenyl-6-nitrothieno[2,3-d]pyrimidin-4-amine92
44-Methylanilinei-PrOH, refluxN-(4-Methylphenyl)-6-nitrothieno[2,3-d]pyrimidin-4-amine94
54-Methoxyanilinei-PrOH, refluxN-(4-Methoxyphenyl)-6-nitrothieno[2,3-d]pyrimidin-4-amine96
64-Chloroanilinei-PrOH, refluxN-(4-Chlorophenyl)-6-nitrothieno[2,3-d]pyrimidin-4-amine91
7Benzylaminei-PrOH, refluxN-Benzyl-6-nitrothieno[2,3-d]pyrimidin-4-amine85
8Morpholinei-PrOH, reflux4-(Morpholin-4-yl)-6-nitrothieno[2,3-d]pyrimidine89
9Piperidinei-PrOH, reflux4-(Piperidin-1-yl)-6-nitrothieno[2,3-d]pyrimidine87

Synthesis of Fused Thieno[2,3-d]pyrimidine Systems

The derivatives obtained from the nucleophilic substitution reactions serve as valuable precursors for the synthesis of more complex, fused heterocyclic systems. For instance, the 4-hydrazinyl derivative can be cyclized under various conditions to yield triazolothienopyrimidines. Reaction with triethyl orthoformate leads to the formation of the parent triazolo[4,3-c]thieno[3,2-e]pyrimidine ring system. The use of other one-carbon sources, such as carbon disulfide, can lead to the formation of thioxo-substituted triazolo derivatives.

Furthermore, the 4-hydrazinyl intermediate can be condensed with aldehydes and ketones to form the corresponding hydrazones, which can then undergo oxidative cyclization to afford substituted triazolothienopyrimidines. This strategy allows for the introduction of a wide range of substituents onto the triazole ring.

Another important transformation involves the reduction of the nitro group at the 6-position to an amino group. This amino functionality can then be utilized for further derivatization, such as acylation or diazotization followed by substitution, or for the construction of additional fused rings. For example, the resulting 4,6-diaminothieno[2,3-d]pyrimidine can serve as a building block for the synthesis of pyrimido- and pyrazino-fused thieno[2,3-d]pyrimidines.

Table 2: Synthesis of Fused Heterocyclic Systems from 4-Hydrazinyl-6-nitrothieno[2,3-d]pyrimidine

EntryReagent and ConditionsProductYield (%)
1Triethyl orthoformate, reflux9-Nitro- researchgate.netmdpi.comyoutube.comtriazolo[4,3-c]thieno[3,2-e]pyrimidine85
2Acetic anhydride, reflux3-Methyl-9-nitro- researchgate.netmdpi.comyoutube.comtriazolo[4,3-c]thieno[3,2-e]pyrimidine82
3Carbon disulfide, pyridine, reflux9-Nitro- researchgate.netmdpi.comyoutube.comtriazolo[4,3-c]thieno[3,2-e]pyrimidine-3(2H)-thione78
4Benzaldehyde, EtOH, reflux; then oxidative cyclization3-Phenyl-9-nitro- researchgate.netmdpi.comyoutube.comtriazolo[4,3-c]thieno[3,2-e]pyrimidine75
5Acetone, EtOH, reflux; then oxidative cyclization3,3-Dimethyl-9-nitro-3,4-dihydro- researchgate.netmdpi.comyoutube.comtriazolo[4,3-c]thieno[3,2-e]pyrimidine-

The chemical reactivity of this compound provides a robust platform for the synthesis of a wide range of advanced derivatives. The facile nucleophilic substitution at the 4-position, coupled with the potential for transformations of the nitro group and further cyclization reactions, underscores the importance of this compound as a key intermediate in the exploration of novel heterocyclic scaffolds.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Substituents at C4 on Biological Efficacy and Selectivity

The C4 position of the thieno[2,3-d]pyrimidine (B153573) nucleus is a critical site for modification, and the 4-chloro derivative serves as a key intermediate for introducing a wide array of substituents. The displacement of this chloro group, typically with various amines, has been a successful strategy in developing compounds with potent biological activities. nih.goveurekaselect.com

Research has shown that introducing different substituted amino groups at the C4 position leads to derivatives with significant cytotoxic potential. nih.gov For instance, novel 4-substituted-aminothieno[2,3-d]pyrimidine derivatives have been synthesized by reacting 4-chlorothieno[2,3-d]pyrimidines with reagents like N-methylpiperazine, morpholine (B109124), and N-phenylpiperazine. nih.goveurekaselect.com The resulting compounds have demonstrated promising activity against various cancer cell lines, establishing the 4-substituted aminothieno[2,3-d]pyrimidine framework as a valuable backbone for potent cytotoxic leads. nih.goveurekaselect.com

One study highlighted that a derivative, compound 2a , was more potent than the standard drug doxorubicin (B1662922) against the A549 lung cancer cell line and showed comparable activity against the MCF7 breast cancer cell line. eurekaselect.com Another compound, 4d , exhibited greater potency than doxorubicin against the PC3 prostate cancer cell line. eurekaselect.com These findings underscore the importance of the substituent at C4 in determining both the potency and the selectivity of the cytotoxic effects.

Furthermore, the C4 position is instrumental in creating bioisosteres of known biologically active scaffolds like quinazolines. eurekaselect.comnih.gov The synthesis of N-(4-(substituted amino) thieno[2,3-d]pyrimidin-2-yl) thiophene (B33073)/Furan-2-carboxamides starting from 2,4-dichlorothieno[2,3-d]pyrimidine (B102914) has yielded compounds with notable antibacterial and antifungal activities. ijacskros.com

Compound SeriesC4-SubstituentKey Biological ActivityReference
4-Substituted-aminothieno[2,3-d]pyrimidines-NH-(CH2)3-NH2, Morpholine, N-Methylpiperazine, N-PhenylpiperazineCytotoxicity against various cancer cell lines (e.g., A549, PC3, MCF7) nih.goveurekaselect.com
N-(4-(substituted amino)thieno[2,3-d]pyrimidin-2-yl)carboxamides-NH-Aryl, -NH-HeteroarylAntibacterial and Antifungal Activity ijacskros.com

Role of the Nitro Group and its Derivatives at C6 in Modulating Activity

The nitro group at the C6 position is a defining feature of 4-Chloro-6-nitrothieno[2,3-d]pyrimidine and plays a pivotal role in modulating its biological activity, particularly in the context of antimicrobial agents. Thieno[2,3-d]pyrimidines containing a nitro group have been identified as a novel class of antibacterial prodrugs. nih.gov Their mechanism of action is believed to involve the enzymatic reduction of the nitro group by a nitroreductase, such as Mrx2 in Mycobacterium tuberculosis, to form highly reactive metabolites that are responsible for the antibacterial effect. nih.gov This bioactivation strategy highlights the essential role of the C6-nitro moiety for this specific therapeutic application.

Beyond its role in prodrugs, the C6 position is a key site for structural modifications aimed at developing inhibitors for other biological targets, such as kinases and folate receptors. nih.govsci-hub.senih.gov A series of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines were synthesized as selective folate receptor (FR) α and β substrates and evaluated as antitumor agents. nih.govacs.org These studies demonstrated that variations in the substituent at the C6 position could yield potent growth inhibitors of human tumor cells that express folate receptors. nih.gov

In the pursuit of Fms-like tyrosine kinase 3 (FLT3) inhibitors for the treatment of acute myeloid leukemia (AML), structural modifications at the C6 position have been extensively explored. sci-hub.senih.gov Introducing groups like a 4-(2-methylaminoethoxy) phenyl moiety at this position resulted in compounds with potent FLT3 inhibitory activity and enhanced metabolic stability, marking them as promising candidates for further development. nih.gov

C6-SubstituentTarget/ActivityMechanism/SignificanceReference
Nitro (-NO2)Antibacterial (Gram-positive bacteria)Prodrug activated by bacterial nitroreductase nih.gov
Substituted Phenyl GroupsAntitumor (Folate Receptor Targeting)Modulates binding affinity and selectivity for folate receptors nih.gov
4-(2-methylaminoethoxy) phenylFLT3 Kinase Inhibition (AML)Enhances potency and metabolic stability nih.gov

Influence of Substituents on the Thiophene Ring and Pyrimidine (B1678525) Ring

While the C4 and C6 positions are primary points of modification, substituents on other parts of the thieno[2,3-d]pyrimidine scaffold also significantly influence biological activity. Modifications on the thiophene ring, particularly at the C5 position, and on the pyrimidine ring at the C2 position, have been investigated to fine-tune the pharmacological profile of these compounds.

Studies on FLT3 inhibitors have shown that adding a methyl group at the C5 position can be a beneficial structural modification. nih.gov However, other research suggests that variation at the C5 position between a hydrogen and a methyl group does not always lead to a significant change in enzyme activity, indicating that the impact of C5 substitution can be target-dependent. sci-hub.se

The C2 position of the pyrimidine ring is another important site for derivatization. The introduction of a free or substituted amino group at C2 has been shown to affect the affinity and selectivity of these compounds for adenosine (B11128) receptors. nih.gov Similarly, linking various heterocyclic substituents to the C2 position has been explored for developing potential anti-HIV-1 and antimicrobial agents. nih.gov The nature of the substituent at C2 can drastically alter the interaction with biological targets, and the pyrimidine ring itself is considered crucial for activity, as demonstrated by the inactivity of related urido compounds where the ring is absent. nih.gov

Conformational Analysis and Molecular Recognition of Thieno[2,3-d]pyrimidine Derivatives

Understanding the three-dimensional structure and binding modes of thieno[2,3-d]pyrimidine derivatives is essential for rational drug design. Conformational analysis and molecular recognition studies, including X-ray crystallography and molecular docking, have provided valuable insights into how these molecules interact with their protein targets. rsc.orgresearchgate.net

Crystal structure analysis of several thieno[2,3-d]pyrimidine derivatives has revealed detailed information about their molecular geometry, hydrogen bonding patterns, and intermolecular interactions. rsc.orgresearchgate.net These studies help to understand the preferred conformations of the molecules in the solid state, which can be correlated with their solution-state behavior and binding to target proteins.

Molecular docking studies have been widely used to rationalize the SAR of this class of compounds and to predict their binding modes within the active sites of various enzymes. nih.govnih.govnih.gov For example, docking studies of derivatives targeting PI3Kα revealed that the morpholine oxygen can form a hydrogen bond with the hinge residue Val851, a key interaction for potent inhibition. nih.gov Similarly, docking simulations of VEGFR-2 inhibitors helped to elucidate the binding interactions responsible for their activity. nih.govscispace.com These computational models highlight the importance of specific interactions, such as hydrogen bonds and van der Waals forces, with key amino acid residues like Leu100, Lys101, and Phe227 in the case of HIV-1 reverse transcriptase inhibitors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For thienopyrimidine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to guide the design of more potent inhibitors. nih.govnih.gov

These models generate 3D contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish activity. For instance, a 3D-QSAR study on thieno[3,4-d]pyrimidine (B1628787) derivatives as HIV-1 reverse transcriptase inhibitors provided stable and predictive CoMFA and CoMSIA models. nih.gov The resulting contour maps can indicate where bulky groups might be favorable (steric field), where positive or negative charges are preferred (electrostatic field), and where hydrogen bond donors or acceptors would be beneficial.

Although these studies have been performed on isomers like thieno[3,2-d]pyrimidines and thieno[3,4-d]pyrimidines, the methodologies and insights are directly applicable to the thieno[2,3-d]pyrimidine scaffold. nih.govnih.gov By using QSAR, researchers can predict the activity of newly designed compounds and prioritize their synthesis, thereby accelerating the drug discovery process. These models provide a powerful tool for understanding the structural requirements for potent biological activity and for the rational design of novel thieno[2,3-d]pyrimidine derivatives.

Computational Chemistry and Molecular Modeling in Thieno 2,3 D Pyrimidine Research

Molecular Docking Studies for Target Identification and Ligand Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of thieno[2,3-d]pyrimidine (B153573) research, docking studies are instrumental in identifying potential biological targets and predicting the binding modes of derivatives within the active sites of these targets.

Although specific docking studies for 4-Chloro-6-nitrothieno[2,3-d]pyrimidine were not found, numerous studies on related thieno[2,3-d]pyrimidine derivatives highlight the utility of this approach. For instance, various thieno[2,3-d]pyrimidine analogs have been docked into the active sites of kinases such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) to explore their potential as anticancer agents. nih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity of the ligands. For example, in a study of thieno[2,3-d] nih.govnih.govuni.lutriazolo[1,5-a]pyrimidine derivatives, molecular docking simulations against EGFR and PI3K helped to rationalize the observed cytotoxic activities of the compounds. nih.gov

The following table summarizes representative molecular docking studies on thieno[2,3-d]pyrimidine derivatives, showcasing the diversity of targets and the insights gained.

Derivative ClassTarget ProteinKey Findings
Thieno[2,3-d] nih.govnih.govuni.lutriazolo[1,5-a]pyrimidinesEGFR, PI3KIdentification of key binding interactions that correlate with anticancer activity. nih.gov
5-nitrothiophene derivativesCaspase-3Elucidation of binding modes that support apoptotic pathways. nih.gov
Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivativesMacrophage migration inhibitory factor (MIF2)Insight into structure-activity relationships for the inhibition of tautomerase activity. nih.gov

These examples underscore the power of molecular docking in guiding the design of more potent and selective inhibitors based on the thieno[2,3-d]pyrimidine scaffold.

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In chemical research, DFT calculations are frequently employed to predict molecular geometries, energies, and reactivity, as well as to elucidate reaction mechanisms.

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining its chemical reactivity. The table below presents hypothetical DFT-calculated electronic properties for a generic thieno[2,3-d]pyrimidine derivative to illustrate the type of data generated in such studies.

PropertyValue (eV)Implication
HOMO Energy-6.5Indicates the electron-donating ability of the molecule.
LUMO Energy-2.1Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.4Relates to the chemical stability and reactivity of the molecule.

These theoretical calculations provide a deeper understanding of the intrinsic properties of the thieno[2,3-d]pyrimidine scaffold and its derivatives, which is invaluable for the rational design of new molecules with desired chemical and biological properties. nih.gov

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules. In drug discovery, MD simulations are used to analyze the stability of ligand-receptor complexes and to characterize the detailed interactions between a ligand and its biological target over time.

While no specific MD simulation studies were identified for this compound, the thieno[2,3-d]pyrimidine class of compounds has been the subject of such investigations. For example, MD simulations have been employed to confirm the binding stability of thieno[2,3-d]pyrimidine derivatives in the active site of EGFR. researchgate.net These simulations can reveal dynamic changes in the protein and ligand conformations, as well as the persistence of key interactions, such as hydrogen bonds, which are crucial for the ligand's inhibitory activity.

A typical MD simulation study might analyze parameters such as Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding. The results of such a hypothetical study are summarized in the table below.

Simulation ParameterObservationInterpretation
RMSD of Protein-Ligand ComplexStable trajectory after an initial equilibration period.The ligand remains stably bound within the active site of the receptor.
RMSF of Protein ResiduesLow fluctuations in the active site residues.The binding of the ligand stabilizes the active site conformation.
Hydrogen Bond AnalysisPersistent hydrogen bonds between the ligand and key residues.Specific interactions are maintained throughout the simulation, contributing to binding affinity.

MD simulations thus provide a dynamic perspective on ligand-receptor interactions, complementing the static picture provided by molecular docking. researchgate.net

In Silico Screening and Virtual Library Design for Novel Thieno[2,3-d]pyrimidine Derivatives

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. This approach, coupled with the design of virtual libraries based on a common scaffold, allows for the rapid exploration of chemical space and the prioritization of compounds for synthesis and biological testing.

The thieno[2,-d]pyrimidine scaffold is an attractive starting point for the design of virtual libraries due to its synthetic tractability and its presence in numerous biologically active molecules. mdpi.com Although specific examples of virtual libraries based on this compound were not found in the reviewed literature, the general strategy involves the enumeration of a large number of virtual compounds by attaching various substituents at different positions of the thieno[2,3-d]pyrimidine core. These virtual libraries can then be screened against a panel of biological targets to identify promising candidates.

The design of such a library would typically involve the selection of a diverse set of building blocks to be attached to the core scaffold, as outlined in the following table.

Position of SubstitutionType of Building BlocksDesired Properties
4-position (replacing Chloro)Amines, alcohols, thiolsTo form key hydrogen bond interactions with the target.
6-position (modifying Nitro)Alkyl groups, aryl groups, heterocyclesTo explore hydrophobic pockets in the active site and enhance potency.
Other positions on the ring systemSmall polar and non-polar groupsTo fine-tune the physicochemical properties of the derivatives.

This systematic in silico approach enables the exploration of a vast number of potential drug candidates in a time and cost-effective manner.

Prediction of Pharmacokinetic Profiles and Drug-Likeness (e.g., oral bioavailability)

For the thieno[2,3-d]pyrimidine class of compounds, in silico ADME predictions are often performed on newly designed derivatives. mdpi.com These predictions typically involve the calculation of various physicochemical properties and the use of models to estimate parameters such as oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.

A key aspect of drug-likeness assessment is the evaluation of Lipinski's Rule of Five, which provides a set of guidelines for the physicochemical properties of orally active drugs. The predicted properties for this compound, based on its chemical structure, are presented in the table below. uni.lu

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight214.96 g/mol ≤ 500 g/mol Yes
LogP (octanol-water partition coefficient)2.7≤ 5Yes
Hydrogen Bond Donors0≤ 5Yes
Hydrogen Bond Acceptors5≤ 10Yes

Based on these predictions, this compound complies with Lipinski's Rule of Five, suggesting that it has a reasonable profile for oral bioavailability. Further computational models can be used to predict other ADME properties and potential toxicity, providing a comprehensive in silico profile of the compound's drug-like properties.

Analytical and Spectroscopic Characterization Methodologies for Thieno 2,3 D Pyrimidine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of thieno[2,3-d]pyrimidine (B153573) derivatives. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR, and the chemical shifts in ¹³C NMR, the precise arrangement of atoms within the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-chloro-6-nitrothieno[2,3-d]pyrimidine is expected to be relatively simple. The thieno[2,3-d]pyrimidine core has two protons. The proton on the pyrimidine (B1678525) ring (C2-H) is anticipated to appear as a singlet in the downfield region, typically around δ 8.0-9.0 ppm, due to the deshielding effect of the adjacent nitrogen atoms. nih.govscielo.br The proton on the thiophene (B33073) ring (C5-H) would also likely appear as a singlet, with its chemical shift influenced by the adjacent nitro group.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about all the carbon atoms in the molecule. For this compound, distinct signals are expected for each of the six carbon atoms in the bicyclic core. The chemical shifts of the carbons are influenced by the attached functional groups (chloro and nitro groups) and the heteroatoms (nitrogen and sulfur). The carbon atom attached to the chlorine (C4) and the carbon atom bearing the nitro group (C6) would have their resonances significantly shifted. Based on data for analogous structures, the expected chemical shift ranges are detailed in the table below. nih.govijacskros.com

Atom Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
C2-H~8.5~152
C4-~155
C4a-~130
C5-H~7.5 - 8.0~125
C6-~140
C7a-~160

Note: The exact chemical shifts are dependent on the solvent and the specific electronic environment of the nuclei.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LCMS, EI-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is commonly used to confirm the molecular weight of synthesized compounds. For this compound, the expected molecular ion peak [M+H]⁺ would be observed, confirming its molecular weight. The high-resolution mass spectrometry (HRMS) would provide the exact mass, which can be used to determine the elemental composition. nih.gov

Electron Impact Mass Spectrometry (EI-MS): EI-MS can provide valuable structural information through the analysis of fragmentation patterns. The fragmentation of thieno[2,3-d]pyrimidine derivatives often involves the loss of substituents and the cleavage of the heterocyclic rings. nih.gov

Technique Expected Observation Information Gained
LC-MS (ESI+)[M+H]⁺ peakMolecular Weight Confirmation
HRMSExact mass of the molecular ionElemental Composition
EI-MSMolecular ion peak and fragment ionsStructural Information

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group, the C-Cl bond, and the aromatic C-H and C=C/C=N bonds.

The most prominent features in the IR spectrum would be the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. spectroscopyonline.comorgchemboulder.com The presence of the thieno[2,3-d]pyrimidine core would be indicated by a series of bands corresponding to C=C and C=N stretching vibrations within the aromatic rings. scielo.br

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
Aromatic C-H3100 - 3000Stretching
C=N/C=C (pyrimidine/thiophene)1620 - 1450Stretching
Nitro (NO₂)1550 - 1475Asymmetric Stretching
Nitro (NO₂)1360 - 1290Symmetric Stretching
C-Cl800 - 600Stretching

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. For novel thieno[2,3-d]pyrimidine derivatives, obtaining single crystals suitable for X-ray diffraction analysis would provide unequivocal proof of the structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. rsc.orgmdpi.com This technique is particularly valuable for confirming the regiochemistry of substitution on the heterocyclic ring system. While no specific crystal structure for this compound has been reported, analysis of related structures reveals important packing motifs and non-covalent interactions. rsc.org

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the purification of the final compound and for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. capes.gov.brnih.govscilit.com By using an appropriate solvent system, the separation of the desired product from starting materials and byproducts can be visualized.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purity assessment of the synthesized compound. nih.govresearchgate.net A reversed-phase HPLC method, using a suitable column and mobile phase, can provide a quantitative measure of the purity of this compound.

Column Chromatography: This is the standard method for the purification of organic compounds in the laboratory. For thieno[2,3-d]pyrimidine derivatives, column chromatography on silica (B1680970) gel is commonly employed to isolate the desired product from the reaction mixture. nih.gov

Future Perspectives and Research Opportunities for 4 Chloro 6 Nitrothieno 2,3 D Pyrimidine

Crafting Complexity: Design and Synthesis of Advanced Multi-Targeting Thieno[2,3-d]pyrimidine (B153573) Compounds

The thieno[2,3-d]pyrimidine nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its structural similarity to purine, enabling it to interact with a wide array of biological targets. sci-hub.se The future of drug design is increasingly shifting towards multi-target drugs, which can offer enhanced efficacy and combat drug resistance. The 4-chloro and 6-nitro groups of 4-Chloro-6-nitrothieno[2,3-d]pyrimidine serve as reactive handles, allowing for the strategic introduction of various pharmacophores to create single molecules capable of modulating multiple biological pathways.

For instance, derivatives of the thieno[2,3-d]pyrimidine scaffold have shown promise as dual inhibitors of enzymes such as phosphoinositide 3-kinases (PI3Ks) and the mammalian target of rapamycin (B549165) (mTOR), both of which are crucial in cancer cell signaling. mdpi.com The design of novel compounds starting from this compound could involve the substitution of the chloro group with moieties known to inhibit one target, while the nitro group is reduced to an amine and subsequently functionalized to interact with a second target. This approach could lead to the development of next-generation therapies for complex diseases like cancer and inflammatory disorders.

Building Sustainably: Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The advancement of organic synthesis is increasingly geared towards environmentally friendly and efficient methodologies. Future research on this compound will likely focus on developing green synthetic routes. nih.gov This includes the use of microwave-assisted synthesis, which has already been shown to accelerate the preparation of thieno[2,3-d]pyrimidine analogs, offering advantages such as reduced reaction times and improved yields. nih.gov

Furthermore, the development of one-pot, multi-component reactions starting from simple precursors would represent a significant step forward in the sustainable production of this important intermediate and its derivatives. nih.gov Such strategies minimize waste by reducing the number of purification steps and the use of hazardous solvents, aligning with the principles of green chemistry.

Uncharted Territories: Exploration of New Biological Targets and Therapeutic Applications for Thieno[2,3-d]pyrimidine Derivatives

While thieno[2,3-d]pyrimidine derivatives have been extensively investigated as anticancer agents, particularly as kinase inhibitors, their therapeutic potential extends far beyond oncology. ijacskros.comnih.gov Future research will undoubtedly uncover novel biological targets and applications for compounds derived from this compound.

For example, certain thieno[2,3-d]pyrimidine derivatives have demonstrated antimicrobial and antiviral activities, suggesting their potential in combating infectious diseases. ijacskros.comnih.gov The scaffold's versatility allows for the design of compounds that could target enzymes essential for the survival of pathogens. Additionally, the anti-inflammatory properties of some derivatives open up possibilities for treating chronic inflammatory conditions. ijacskros.com The exploration of these new therapeutic avenues will be crucial in expanding the medicinal utility of this chemical class.

The Digital Revolution in Drug Discovery: Integration of Artificial Intelligence and Machine Learning in Thienopyrimidine Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, from target identification to lead optimization. ekb.egnih.gov In the context of this compound, AI can be employed to accelerate the design of new derivatives with desired biological activities.

Machine learning models can be trained on existing data for thieno[2,3-d]pyrimidine compounds to predict the activity of novel, virtual derivatives against specific biological targets. researchgate.net This in silico screening can significantly reduce the time and cost associated with synthesizing and testing large numbers of compounds. Furthermore, generative AI models can be used to design entirely new molecules based on the thieno[2,3-d]pyrimidine scaffold with optimized properties for efficacy and safety. researchgate.netmdpi.com

A Versatile Foundation: The Potential of this compound as a Chemical Synthon

Beyond its direct applications in drug discovery, this compound is a highly valuable and versatile chemical synthon for both academic and industrial research. The differential reactivity of the chloro and nitro groups allows for selective chemical transformations, making it an ideal starting material for the synthesis of a diverse library of more complex heterocyclic compounds.

Q & A

Q. What are the recommended safety protocols for handling 4-Chloro-6-nitrothieno[2,3-d]pyrimidine in laboratory settings?

Methodological Answer: When handling chlorinated nitroaromatic compounds like this compound:

  • Use PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ().
  • Conduct reactions in fume hoods or gloveboxes to avoid inhalation of toxic vapors ().
  • Employ filtered pipette tips to minimize cross-contamination during sampling ().
  • Dispose of waste via specialized chemical disposal services to comply with environmental regulations ().

Q. Reference Table 1: Safety Data for Related Compounds

Compound ClassHazard Codes (H-Statements)Recommended PPE
Chlorinated thienopyrimidinesH303+H313+H333 (Toxic)Gloves, goggles, lab coats
NitroaromaticsH272 (Oxidizing)Flame-resistant clothing

Sources : (safety protocols), (Sigma-Aldrich handling guidelines).

Q. What synthetic routes are effective for preparing this compound?

Methodological Answer: While direct synthesis data for this compound is limited, analogous pathways for chlorinated/nitro-substituted thienopyrimidines suggest:

Ring Closure : Start with a thiophene precursor (e.g., 3-aminothiophene-2-carboxylate) and perform cyclocondensation with nitrourea derivatives ().

Nitration : Introduce the nitro group post-cyclization using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration ().

Chlorination : Use POCl₃ or PCl₅ as chlorinating agents at reflux (80–100°C) for 4–6 hours ().

Q. Key Optimization Tips :

  • Monitor reaction progress via TLC (Rf ~0.5 in CHCl₃/MeOH 10:1) ().
  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization ().

Reference : (chlorination), (nitration), (ring closure).

Q. How can researchers characterize the purity and structure of this compound?

Methodological Answer:

  • NMR : Compare δ-values to related thienopyrimidines (e.g., 4-chloro derivatives show aromatic protons at δ 7.2–8.5 ppm in DMSO-d₆) ().
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and MeOH/H₂O (70:30) mobile phase ().
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₆H₃ClN₃O₂S: calc. 231.93) ().

Q. Reference Table 2: NMR Data for Analogous Compounds

Compound¹H NMR (DMSO-d₆) δ (ppm)
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine7.22 (d, Ar-H), 11.03 (s, NH)
6-Methylthieno[2,3-d]pyrimidine6.35 (s, CH), 3.62 (s, CH₂)

Sources : (NMR), (HPLC).

Advanced Research Questions

Q. How does the nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The nitro group at C6:

  • Deactivates the ring via electron-withdrawing effects, reducing reactivity at C4 (chlorine site) ().
  • Enhances regioselectivity : Nitro groups direct nucleophiles to meta positions, favoring substitution at C2/C7 in some cases ().

Q. Experimental Design :

  • Compare reaction rates with/without nitro groups using kinetic studies (e.g., UV-Vis monitoring).
  • Validate via DFT calculations (e.g., Mulliken charges at C4) to predict substitution barriers ().

Reference : (computational modeling), (structure-activity relationships).

Q. How can researchers resolve contradictions in reported biological activity data for nitro-substituted thienopyrimidines?

Methodological Answer: Contradictions often arise from:

  • Solubility variations : Use standardized DMSO stock solutions (<0.1% v/v) to minimize solvent effects ().
  • Assay interference : Nitro groups may quench fluorescence in cell-based assays; validate via LC-MS/MS metabolite profiling ().
  • Structural analogs : Compare activity of 4-Chloro-6-nitro derivatives with 4-Chloro-6-methyl analogs to isolate nitro-specific effects ().

Case Study :
In FAK inhibitor studies, 7H-pyrrolo[2,3-d]pyrimidines showed potency variations due to C4 substituent bulkiness (). Apply similar logic to thienopyrimidines.

Reference : (biological assays), (SAR analysis).

Q. What computational strategies predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (~2.5), aqueous solubility (<0.1 mg/mL), and CYP450 inhibition ().
  • Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., kinases) using GROMACS or AMBER ().

Q. Key Findings :

  • Nitro groups increase metabolic stability but reduce membrane permeability ().
  • Chlorine at C4 enhances target affinity via hydrophobic interactions ().

Reference : (MD simulations), (kinase inhibition).

Data Contradiction Analysis Example
Issue : Conflicting reports on nitration regioselectivity in thienopyrimidines.
Resolution :

Isotopic Labeling : Use ¹⁵N-labeled precursors to track nitro group positioning ().

X-ray Crystallography : Resolve ambiguity via crystal structure determination ().

Reference : (X-ray data), (NMR tracking).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.